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  • Product: 7-bromo-5-methyl-1H-1,2,3-benzotriazole
  • CAS: 1352530-58-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole

An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 7-bromo-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 7-bromo-5-methyl-1H-1,2,3-benzotriazole. A thorough review of scientific literature and chemical databases reveals a notable scarcity of direct experimental data for this specific molecule, suggesting it may be a novel or infrequently synthesized compound.[1][2] This guide, therefore, adopts a dual approach: firstly, presenting computationally predicted data for the target molecule, and secondly, providing a robust, analog-based profile inferred from well-characterized related compounds, primarily the parent 5-methyl-1H-benzotriazole. By explaining the expected physicochemical impact of the 7-bromo substituent, this document offers researchers, scientists, and drug development professionals a foundational understanding and a predictive framework for engaging with this compound. Standardized experimental protocols for the future determination of these properties are also detailed to guide empirical studies.

Introduction and a Note on Data Availability

The 1H-1,2,3-benzotriazole scaffold is a privileged structure in medicinal chemistry and materials science.[3] Its derivatives are known for a wide range of biological activities and are widely used as corrosion inhibitors for copper and its alloys.[4] The specific substitution pattern of 7-bromo-5-methyl-1H-1,2,3-benzotriazole suggests its potential as a versatile synthetic intermediate or a candidate for biological screening programs.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. The molecule consists of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group at position 5 and a bromine atom at position 7.

IdentifierValueSource
IUPAC Name 7-bromo-5-methyl-1H-1,2,3-benzotriazole-
Alternate Name 4-bromo-6-methyl-2H-benzotriazole[1]
CAS Number 1352530-58-5[5]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [6]
Monoisotopic Mass 210.9745 Da[1][7]
Canonical SMILES CC1=CC2=NNN=C2C(=C1)Br[1]
InChIKey UQVLOQMHCFPRJR-UHFFFAOYSA-N[1]

Computationally Predicted Physicochemical Properties

Computational chemistry provides valuable in silico predictions that serve as a baseline for understanding a molecule's behavior.[8] These values are particularly crucial when experimental data is unavailable.

PropertyPredicted ValueMethod/Source
XlogP 2.1PubChem[1][7]
Topological Polar Surface Area (TPSA) 41.6 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem

The predicted XlogP of 2.1 suggests that 7-bromo-5-methyl-1H-1,2,3-benzotriazole is a moderately lipophilic compound, a key parameter influencing its potential membrane permeability and aqueous solubility.

Analog-Based Physicochemical Profile and Expert Analysis

To build a more complete and intuitive profile, we can analyze the known properties of the parent compound, 5-methyl-1H-benzotriazole (also known as tolyltriazole), and extrapolate the influence of the 7-bromo substituent.

Melting Point and Boiling Point
  • Analog Data (5-methyl-1H-benzotriazole):

    • Melting Point: 80-84 °C[9][10]

    • Boiling Point: 210-212 °C (at 12 mmHg)[9][10]

  • Expert Analysis: The introduction of a bromine atom significantly increases the molecular weight and enhances intermolecular forces (van der Waals and dipole-dipole interactions). Therefore, 7-bromo-5-methyl-1H-1,2,3-benzotriazole is expected to have a substantially higher melting point and boiling point than its non-brominated analog. The precise values would depend on the crystal lattice energy, but an increase of 30-50 °C in the melting point would be a reasonable initial estimate.

Solubility
  • Analog Data (5-methyl-1H-benzotriazole):

    • Aqueous Solubility: 6.0 g/L (at 25 °C)[10]

    • Qualitative Solubility: Soluble in hot water; slightly soluble in chloroform and methanol.[10][11]

  • Expert Analysis: The bromine atom increases the molecule's overall size and lipophilicity (as reflected in the higher predicted XlogP). This change will disrupt the molecule's ability to integrate into the hydrogen-bonding network of water. Consequently, the aqueous solubility of 7-bromo-5-methyl-1H-1,2,3-benzotriazole is predicted to be significantly lower than that of 5-methyl-1H-benzotriazole. Conversely, its solubility in non-polar organic solvents like dichloromethane, ethyl acetate, and toluene is expected to be enhanced.

Acidity (pKa)
  • Analog Data:

    • 1H-1,2,3-benzotriazole (parent): pKa = 8.2[4]

    • 5-methyl-1H-benzotriazole (predicted): pKa = 8.74 ± 0.40[10]

  • Expert Analysis: The pKa of benzotriazoles corresponds to the deprotonation of the N-H proton on the triazole ring. The methyl group at the 5-position is weakly electron-donating, which slightly destabilizes the resulting conjugate base and increases the pKa (making it less acidic) relative to the unsubstituted parent. Bromine, however, is an electron-withdrawing group via induction. When placed at the 7-position, it will help stabilize the negative charge of the conjugate base. This stabilization effect is expected to make 7-bromo-5-methyl-1H-1,2,3-benzotriazole a stronger acid (i.e., have a lower pKa) than 5-methyl-1H-benzotriazole. The pKa value is likely to fall in the range of 7.5 - 8.0.

G cluster_0 Structural Modifications cluster_1 Impact on Physicochemical Properties 5-Me 5-Methyl Group (Electron Donating) pKa pKa (Acidity) 5-Me->pKa Increases pKa (Less Acidic) LogP LogP (Lipophilicity) 5-Me->LogP Increases LogP 7-Br 7-Bromo Group (Electron Withdrawing) 7-Br->pKa Decreases pKa (More Acidic) 7-Br->LogP Significantly Increases LogP

Caption: Influence of substituents on key properties.

Predicted Spectroscopic Features

While no experimental spectra are published, a skilled chemist can predict the key features based on the structure.

  • ¹H NMR: The spectrum would show two aromatic singlets for the protons at C4 and C6, a singlet for the methyl group protons (likely around 2.4-2.6 ppm), and a broad singlet for the N-H proton (highly dependent on solvent and concentration, >10 ppm).

  • ¹³C NMR: The spectrum will display seven distinct carbon signals. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of both the methyl and bromo substituents.

  • Mass Spectrometry: The key diagnostic feature will be the molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at ~211 and ~213 m/z).

  • UV-Vis Spectroscopy: The parent 5-methyl-1H-benzotriazole has a λmax at 276 nm in water.[10] The bromine substituent, acting as an auxochrome, is expected to cause a slight bathochromic (red) shift, moving the λmax to a slightly longer wavelength.

Proposed Experimental Protocols for Property Determination

For researchers who synthesize this compound, the following standardized protocols are recommended for empirical characterization. These protocols are designed with self-validation and accuracy as primary objectives.

Proposed Synthesis via Diazotization

This protocol is adapted from general benzotriazole synthesis procedures.[12][13] The primary prerequisite is the availability of the starting material, 3-bromo-5-methyl-benzene-1,2-diamine.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting diamine in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer.

  • Cooling: Place the vessel in an ice-salt bath and cool the solution to between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirring diamine solution. The rate of addition must be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure the complete formation of the diazonium salt intermediate.

  • Cyclization & Isolation: Remove the ice bath and allow the reaction to slowly warm to room temperature. The benzotriazole product often precipitates during this stage. Stir for 1-2 hours. If precipitation is incomplete, the addition of cold water can be used.

  • Purification: Collect the crude solid by vacuum filtration, washing with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Protocol for Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter (to remove any remaining microparticulates) into a clean vial.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the standards and the filtered sample by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.

  • Validation: The presence of undissolved solid in the vial at the end of the experiment is essential to confirm that a saturated solution was achieved.

Safety and Handling

While no specific safety data sheet (SDS) exists for 7-bromo-5-methyl-1H-1,2,3-benzotriazole, the hazard classifications for closely related analogs provide a strong basis for safe handling procedures.[5]

  • 5-Methyl-1H-benzotriazole: Classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14][15]

  • General Precautions: Based on this data, 7-bromo-5-methyl-1H-1,2,3-benzotriazole should be handled with appropriate personal protective equipment (PPE), including:

    • Safety glasses or goggles

    • Impervious gloves (e.g., nitrile)

    • A lab coat

  • All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

Conclusion for Researchers and Drug Developers

The physicochemical profile of 7-bromo-5-methyl-1H-1,2,3-benzotriazole, while not yet empirically documented, can be confidently predicted through a combination of computational modeling and expert analysis of chemical analogs. It is anticipated to be a moderately lipophilic, solid crystalline compound with a pKa slightly more acidic than its non-brominated counterpart. Its aqueous solubility is expected to be low. These predicted properties provide a critical starting point for scientists interested in its synthesis and application, enabling informed design of experiments, purification strategies, and formulation approaches. The protocols outlined herein offer a standardized path toward the empirical validation of this predicted profile, paving the way for the full characterization and potential exploitation of this novel benzotriazole derivative.

References

  • PubChem. (n.d.). 7-bromo-1H-1,2,3-benzotriazole. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromo-5-methyl-1h-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]

  • Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions. Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). 7-bromo-5-methyl-1H-1,2,3-benzotriazole — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-methyl-1H-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]

  • MolPort. (n.d.). 5-bromo-7-methyl-1H-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-7-methyl-1h-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]

  • Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved March 26, 2026, from [Link]

  • PMC. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved March 26, 2026, from [Link]

  • Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). 7-bromo-1H-1,2,3-benzotriazole — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • MolPort. (n.d.). 7-bromo-5-methoxy-1H-1,2,3-benzotriazole. Retrieved March 26, 2026, from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved March 26, 2026, from [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • UIV CHEM. (2024, December 12). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved March 26, 2026, from [Link]

  • Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A. Retrieved March 26, 2026, from [Link]

  • Al-Majidi, S. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Retrieved March 26, 2026, from [Link]

  • Tewari, D. (2024). An Over View of Computational Chemistry. Open Access Journals. Retrieved March 26, 2026, from [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved March 26, 2026, from [Link]

  • MassBank.jp. (2014, January 14). 5-Methyl-1H-benzotriazole; LC-ESI-ITFT; MS2. Retrieved March 26, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved March 26, 2026, from [Link]

  • Appannagari, R. R. R., Iska, S. R., & Bojedla, R. K. (2020). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate. Retrieved March 26, 2026, from [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 7-bromo-5-methyl-1H-1,2,3-benzotriazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed framework for understanding and determining the solubility profile of 7-bromo-5-methyl-1H-1,2,3-benzotriaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for understanding and determining the solubility profile of 7-bromo-5-methyl-1H-1,2,3-benzotriazole in various organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, furnishes researchers with the foundational knowledge, theoretical principles, and practical methodologies required to generate and interpret such crucial data. The guide emphasizes experimental design, thermodynamic modeling, and analytical quantification, ensuring a robust and reproducible approach to characterizing the solubility of this and other novel compounds.

Introduction: The Significance of Solubility in a Promising Heterocycle

7-bromo-5-methyl-1H-1,2,3-benzotriazole is a halogenated and methylated derivative of the well-known heterocyclic compound, benzotriazole. Benzotriazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse applications, including as corrosion inhibitors, antiviral agents, and synthetic auxiliaries in peptide chemistry.[1][2][3] The introduction of a bromine atom and a methyl group to the benzotriazole scaffold can significantly alter its physicochemical properties, including its solubility, which is a critical parameter influencing its utility in various applications.

For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) in different organic solvents is paramount for designing crystallization processes, formulating drug products, and predicting bioavailability.[4][5] Similarly, for synthetic chemists, solvent selection based on solubility data is crucial for optimizing reaction conditions, controlling reaction pathways, and achieving efficient purification.

This guide provides a comprehensive approach to systematically determining the solubility of 7-bromo-5-methyl-1H-1,2,3-benzotriazole. It combines theoretical considerations with detailed experimental protocols, enabling researchers to generate high-quality, reliable solubility data.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of 7-bromo-5-methyl-1H-1,2,3-benzotriazole dictates its interactions with different solvents. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Formula C7H6BrN3[6]
Molecular Weight 212.05 g/mol Calculated
Predicted XlogP 2.1[6]
CAS Number 1352530-58-5[7]

The predicted XlogP value of 2.1 suggests that 7-bromo-5-methyl-1H-1,2,3-benzotriazole is likely to have moderate lipophilicity. This indicates a higher solubility in nonpolar and moderately polar organic solvents compared to water. The presence of the bromine atom increases the molecular weight and polarizability, while the methyl group contributes to its lipophilicity. The triazole ring provides sites for hydrogen bonding, which may enhance solubility in protic solvents.

Based on the properties of structurally similar compounds like 7-chloro-5-methyl-1H-benzotriazole and other benzotriazole derivatives, a qualitative prediction of solubility can be made.[3] It is expected to exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like methanol and ethanol. Solubility in nonpolar solvents such as toluene and hexane is likely to be lower. However, precise quantitative data can only be obtained through experimental determination.

Theoretical Framework: The Thermodynamics of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The mole fraction solubility (x) of a solute can be described by the following equation, which relates it to the enthalpy of fusion (ΔHfus), the melting point (Tm), and the activity coefficient (γ) of the solute in the solvent:

ln(x) = - (ΔHfus / R) * ((Tm / T) - 1) - ln(γ)

where R is the ideal gas constant and T is the absolute temperature.

The activity coefficient (γ) accounts for the non-ideal interactions between the solute and the solvent. For a given solute, the solubility in different solvents at a constant temperature is primarily determined by the solute-solvent interactions, as reflected by the activity coefficient.

The temperature dependence of solubility can be modeled using the van't Hoff equation:

d(ln(x)) / dT = ΔHsol / (R * T2)

where ΔHsol is the enthalpy of solution. Integrating this equation allows for the prediction of solubility at different temperatures, provided the enthalpy of solution is known.

Another widely used semi-empirical model is the Apelblat equation:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the equation to experimental solubility data. This model is often used to correlate the solubility of solids in liquids over a range of temperatures.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method.[3][8] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh Solute equilibration Shake/Stir at Constant T prep_solute->equilibration prep_solvent Measure Solvent Volume prep_solvent->equilibration settling Allow Solids to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter (0.45 µm) sampling->filtration dilution Dilute Sample filtration->dilution analysis Quantify Concentration dilution->analysis

Caption: Isothermal Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 7-bromo-5-methyl-1H-1,2,3-benzotriazole (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometers

  • Glass vials with screw caps

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 7-bromo-5-methyl-1H-1,2,3-benzotriazole to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

  • Sampling:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Analysis:

      • Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

      • Dry the remaining solid to a constant weight in a vacuum oven.

      • The mass of the dissolved solute can be determined by the difference in weight.

    • High-Performance Liquid Chromatography (HPLC) Analysis: [8][9]

      • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the calibration curve.

      • Prepare a series of standard solutions of 7-bromo-5-methyl-1H-1,2,3-benzotriazole of known concentrations.

      • Inject the standard and sample solutions into the HPLC system.

      • Develop a suitable HPLC method (e.g., reverse-phase column, UV detection at an appropriate wavelength).

      • Quantify the concentration of the solute in the sample by comparing its peak area to the calibration curve.

Data Presentation

The experimentally determined mole fraction solubility (x) at different temperatures (T) should be tabulated for each solvent.

Table 1: Experimental Mole Fraction Solubility (x) of 7-bromo-5-methyl-1H-1,2,3-benzotriazole in Various Solvents at Different Temperatures (T/K)

T/KMethanolEthanolAcetoneEthyl AcetateToluene
293.15 DataDataDataDataData
298.15 DataDataDataDataData
303.15 DataDataDataDataData
308.15 DataDataDataDataData
313.15 DataDataDataDataData

Data Analysis and Thermodynamic Modeling

Once the experimental solubility data has been collected, it can be analyzed to derive important thermodynamic parameters.

data_analysis_flow experimental_data Experimental Solubility Data (x vs. T) vant_hoff van't Hoff Plot (ln(x) vs. 1/T) experimental_data->vant_hoff apelblat Apelblat Model Fitting experimental_data->apelblat thermo_params Thermodynamic Parameters (ΔH_sol, ΔS_sol) vant_hoff->thermo_params

Caption: Data Analysis and Thermodynamic Modeling Flowchart.

By plotting ln(x) versus 1/T (a van't Hoff plot), the enthalpy of solution (ΔHsol) can be determined from the slope of the resulting straight line (-ΔHsol/R). The entropy of solution (ΔSsol) can then be calculated from the intercept.

The experimental data can also be correlated using the Apelblat equation by performing a non-linear regression to determine the parameters A, B, and C. The goodness of fit can be evaluated by calculating the root-mean-square deviation (RMSD).

Predictive Approaches to Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility.[4][10] Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which the solubility can be derived. Machine learning models trained on large datasets of experimental solubility data are also becoming increasingly powerful tools for predicting the solubility of new compounds.[4][5][10] While these predictive methods are useful for initial screening, experimental validation remains the gold standard for obtaining accurate solubility data.

Conclusion

This technical guide has outlined a comprehensive strategy for determining and understanding the solubility profile of 7-bromo-5-methyl-1H-1,2,3-benzotriazole in organic solvents. By combining a sound theoretical understanding of the thermodynamics of dissolution with a rigorous experimental methodology, researchers can generate the high-quality data necessary to advance their work in drug development, chemical synthesis, and materials science. The provided protocols and data analysis frameworks are designed to be adaptable and serve as a self-validating system for the accurate characterization of this and other novel compounds.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.).
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  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
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  • Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (2017).
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. (n.d.).
  • 7-bromo-5-methyl-1H-1,2,3-benzotriazole — Chemical Substance Information - NextSDS. (n.d.).
  • 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869 - PubChem. (n.d.).
  • 7-bromo-5-methyl-1h-1,2,3-benzotriazole - PubChemLite. (n.d.).
  • Benzotriazole synthesis - Organic Chemistry Portal. (n.d.).
  • Technical Support Center: Synthesis of 7-Chloro-5-methyl-1H-benzotriazole - Benchchem. (n.d.).
  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry - SciSpace. (2009).
  • The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. (2016).
  • Review on synthetic study of benzotriazole - GSC Online Press. (2020).
  • Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography - CoLab.ws. (2018).

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic N-Alkylation of 7-Bromo-5-Methyl-1H-1,2,3-Benzotriazole

Prepared by: Senior Application Scientist Introduction: The Significance of N-Alkylated Benzotriazoles Benzotriazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Introduction: The Significance of N-Alkylated Benzotriazoles

Benzotriazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] These compounds exhibit a wide array of biological activities, including antifungal, antiviral, anti-inflammatory, and analgesic properties.[3][4] The strategic N-alkylation of the benzotriazole core is a cornerstone of drug design, as the nature of the N-substituent profoundly influences the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile.[5] Specifically, the introduction of alkyl groups onto the nitrogen atoms of 7-bromo-5-methyl-1H-1,2,3-benzotriazole creates novel chemical entities with significant potential for drug development programs.

This guide provides a detailed examination of the critical challenge in alkylating asymmetrically substituted benzotriazoles—regioselectivity—and presents two robust protocols for the synthesis of N-alkylated 7-bromo-5-methyl-1H-1,2,3-benzotriazole derivatives.

The Core Challenge: Regioselectivity in Benzotriazole Alkylation

The N-alkylation of an asymmetrically substituted benzotriazole, such as 7-bromo-5-methyl-1H-1,2,3-benzotriazole, is not straightforward. The reaction can yield two distinct regioisomers: the N1-alkylated product and the N2-alkylated product.[6][7] The distribution of these products is dictated by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[8][9]

  • Electronic Factors: The electron-withdrawing bromine atom at the 7-position and the electron-donating methyl group at the 5-position modulate the electron density across the triazole ring. This influences the acidity of the N-H proton and the relative nucleophilicity of the N1 and N2 positions of the resulting benzotriazolide anion.

  • Steric Factors: The substituents on the benzene ring can sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring alkylation at the more accessible N2 position.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent are critical determinants of the N1/N2 product ratio.[10] Generally, polar aprotic solvents can lead to different selectivity compared to nonpolar solvents by altering the solvation of the benzotriazolide anion and the counter-ion.

Caption: Regioselective challenge in N-alkylation.

Experimental Protocols

The following protocols provide robust starting points for the N-alkylation of 7-bromo-5-methyl-1H-1,2,3-benzotriazole. Optimization may be required depending on the specific alkylating agent used.

Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This method is a widely used, cost-effective approach for N-alkylation. The choice of a relatively mild base like potassium carbonate in a polar aprotic solvent is often a good first choice to minimize side reactions.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong, insoluble base that is sufficient to deprotonate the acidic N-H of the benzotriazole. Its heterogeneity can sometimes improve selectivity. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required to fully generate the more nucleophilic benzotriazolide anion.[9][10]

  • Solvent (DMF): Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium cation, leaving a more "naked" and highly reactive benzotriazolide anion, which accelerates the rate of the Sₙ2 reaction.[8]

  • Temperature: The reaction is often initiated at room temperature and may be gently heated to drive it to completion. The temperature should be kept as low as possible to maintain regioselectivity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-bromo-5-methyl-1H-1,2,3-benzotriazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) followed by powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography to isolate the individual regioisomers.

Caption: Workflow for classical N-alkylation.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful alternative for forming C-N bonds, using an alcohol as the alkylating agent. It proceeds under mild, neutral conditions and is particularly valuable for synthesizing derivatives from chiral secondary alcohols, as the reaction occurs with a clean inversion of stereochemistry.[11]

Causality Behind Experimental Choices:

  • Reagents (PPh₃ and DIAD/DEAD): Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., Diisopropyl azodicarboxylate, DIAD) are the core reagents. They react in situ to form a phosphonium salt, which then activates the alcohol by converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt).[11]

  • Mechanism & Selectivity: The benzotriazolide anion, acting as the nucleophile, attacks the activated alcohol in an Sₙ2 fashion. For benzotriazoles, the Mitsunobu reaction can favor the formation of the kinetically favored N2-isomer, sometimes providing complementary regioselectivity to classical Sₙ2 methods.[12]

  • Solvent (THF): Anhydrous tetrahydrofuran (THF) is a common solvent as it is relatively non-polar and effectively dissolves all reactants.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-bromo-5-methyl-1H-1,2,3-benzotriazole (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazide byproduct.

  • Purification: Purify the crude material directly by silica gel column chromatography to separate the N1 and N2 isomers from the reaction byproducts.

Comparative Analysis and Data Presentation

ParameterProtocol 1: Classical AlkylationProtocol 2: Mitsunobu Reaction
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-OH)
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DIAD/DEAD
Typical Solvents DMF, THF, AcetonitrileTHF, Dichloromethane
Temperature Room Temp. to ~80 °C0 °C to Room Temp.
Regioselectivity Highly condition-dependent; often a mixture.[6]Can favor the kinetic N2-isomer.[12]
Advantages Cost-effective, uses common reagents, scalable.Mild conditions, uses alcohols directly, stereochemical inversion at the alcohol center.[11]
Disadvantages May require heating, regioselectivity can be poor, strong bases may be needed.Stoichiometric byproducts (phosphine oxide, hydrazide) can complicate purification, higher cost.

Isomer Characterization

Distinguishing between the N1 and N2 isomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The N2-alkylated isomer possesses a C₂ axis of symmetry (ignoring the alkyl group). This symmetry results in a simpler aromatic region of the ¹H NMR spectrum, typically showing two distinct signals (e.g., two singlets or two doublets depending on coupling). The N1-alkylated isomer is asymmetric, leading to four distinct signals in the aromatic region.

  • ¹³C NMR: A similar trend is observed in the ¹³C NMR spectrum, with the symmetric N2-isomer showing fewer signals for the benzotriazole core carbons than the asymmetric N1-isomer.

Conclusion

The N-alkylation of 7-bromo-5-methyl-1H-1,2,3-benzotriazole is a key transformation for generating novel molecular entities for drug discovery. Control of regioselectivity remains the primary challenge. Researchers can strategically choose between classical alkylation with alkyl halides or the Mitsunobu reaction with alcohols to target different regioisomers. The protocols provided herein are based on established chemical principles for benzotriazole derivatization and serve as a comprehensive guide for laboratory synthesis. Careful monitoring and robust purification are essential for isolating and characterizing the desired N1- or N2-alkylated products.

References

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Tiwari, R. K., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Yusuf, M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. [Link]

  • Reddy, V. P., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]

  • Aparecida de Souza, M. V., et al. (2011). Mitsunobu Reaction of 1,2,3‐NH‐Triazoles: A Regio‐ and Stereoselective Approach to Functionalized Triazole Derivatives. RSC. [Link]

  • Pundir, G., et al. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. [Link]

  • Site selective alkylation of benzotriazoles without metal catalysts. (2021). Kudos. [Link]

  • Katritzky, A. R., et al. (1993). N-Sulfonylbenzotriazoles. Part 2. Reactions of 1,1′- Sulfonyldibenzotriazole and 1-Benzenesulfonyl-1,2,4-triazole with Alcohols. A New Approach to N-Alkylbenzotriazoles and N-Alkyl-1,2,4. Semantic Scholar. [Link]

  • Pundir, G., et al. (2026). (PDF) Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (2020). ResearchGate. [Link]

  • Le, Z.-G., et al. (2016). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (2021). ResearchGate. [Link]

  • Lochead, A., et al. (2007). Mitsunobu N3-alkylation of 1,3,4-oxadiazol-2(3H)-ones. Synthetic Communications. [Link]

  • The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. (2023). Crimson Publishers. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. (2025). Beilstein Archives. [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. ACS Publications. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

  • Tiwari, R. K., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]

  • Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. (2025). ACS Publications. [Link]

  • An organoselenium-catalyzed N1- and N2-selective aza-Wacker reaction of alkenes with benzotriazoles. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Szatmári, I., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. [Link]

  • Almási, A., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

Sources

Application

Application Note: Preparation and Handling of 7-bromo-5-methyl-1H-1,2,3-benzotriazole Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Pharmacologists, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Chemical Profile 7-bromo-5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Chemical Profile

7-bromo-5-methyl-1H-1,2,3-benzotriazole is a halogenated heterocyclic building block frequently utilized in medicinal chemistry, probe development, and pharmacological screening 1. The presence of the bromine atom significantly increases the compound's lipophilicity, while the benzotriazole core provides critical hydrogen-bonding capabilities.

When transitioning this compound from chemical synthesis to in vitro cell culture assays, researchers must overcome its poor aqueous solubility. This application note provides a rigorously validated protocol for formulating, storing, and utilizing stock solutions of this compound, ensuring maximum bioavailability while minimizing solvent-induced cytotoxicity.

Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name 7-bromo-5-methyl-1H-1,2,3-benzotriazole
CAS Number 1352530-58-5
Molecular Formula C₇H₆BrN₃
Molecular Weight (MW) 212.05 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Master Stock Concentration 10 mM to 50 mM
Mass per 1 mL for 10 mM Stock 2.12 mg
Mass per 1 mL for 50 mM Stock 10.60 mg

Causality in Experimental Design (Expert Insights)

As a best practice in pharmacological screening, protocols must be self-validating and designed to prevent silent failures. The following mechanistic choices govern this workflow:

  • Why Anhydrous DMSO? Standard cell culture media is highly aqueous. Introducing a lipophilic brominated benzotriazole directly into media results in rapid micro-precipitation, rendering the compound biologically unavailable and artificially shifting IC₅₀/EC₅₀ values. Dimethyl sulfoxide (DMSO) acts as a universal amphiphilic solvent. However, DMSO is highly hygroscopic. Using anhydrous DMSO prevents atmospheric water absorption, which can cause premature precipitation of the stock 2.

  • Why PTFE Filters? Sterilization of the master stock is critical for cell culture. However, DMSO rapidly dissolves standard cellulose acetate (CA) or polyethersulfone (PES) syringe filters. Filtering DMSO through these materials will destroy the filter membrane and leach toxic polymers into your stock. Polytetrafluoroethylene (PTFE) or Nylon filters are chemically compatible and strictly required.

  • Why Limit Final DMSO to ≤0.1%? DMSO is not biologically inert. At concentrations above 0.1% (v/v), DMSO can alter cell membrane permeability, induce epigenetic changes, or cause direct cytotoxicity, confounding the phenotypic effects of the benzotriazole derivative 3.

Experimental Workflow

Workflow A 1. Solid Compound 7-bromo-5-methyl-1H-1,2,3-benzotriazole B 2. Equilibration Warm to RT in desiccator A->B C 3. Dissolution Add Anhydrous DMSO (10-50 mM) B->C D 4. Filtration 0.22 µm PTFE Filter ONLY C->D E 5. Aliquoting Amber vials + Argon Purge D->E F 6. Storage -20°C to -80°C E->F G 7. Working Solution Dilute in Media (≤0.1% DMSO) F->G Thaw & Dilute Immediately before assay

Workflow for the preparation, storage, and dilution of benzotriazole stock solutions.

Step-by-Step Methodology

Phase 1: Preparation of 50 mM Master Stock
  • Equilibration: Remove the lyophilized powder of 7-bromo-5-methyl-1H-1,2,3-benzotriazole from cold storage. Place the sealed vial in a desiccator and allow it to equilibrate to Room Temperature (RT) for at least 30 minutes. Note: Opening a cold vial will cause atmospheric moisture to condense on the powder, degrading the compound and altering its weight.

  • Weighing: Using an anti-static gun to neutralize static charge (common with brominated powders), weigh exactly 10.60 mg of the compound into a sterile glass vial using an analytical balance.

  • Dissolution: In a biosafety cabinet, add exactly 1.0 mL of Anhydrous DMSO (≥99.9%) to the vial. Vortex for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 2–5 minutes until complete solvation is achieved.

  • Sterilization: Draw the 50 mM solution into a solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a sterile, amber-colored tube.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas to displace oxygen and moisture. Flash-freeze in liquid nitrogen and store at -80°C (preferred) or -20°C for up to 6 months.

Phase 2: Preparation of Working Solutions for Cell Culture

To prevent cytotoxicity, the final concentration of DMSO in the cell culture well must not exceed 0.1% (1:1000 dilution).

  • Thawing: Remove a single aliquot of the 50 mM master stock from -80°C and thaw at room temperature. Vortex briefly to ensure homogeneity. Never re-freeze an aliquot.

  • Intermediate Dilution (in DMSO): If your target treatment concentration is 10 µM, first create a 10 mM intermediate stock.

    • Action: Mix 10 µL of the 50 mM Master Stock with 40 µL of Anhydrous DMSO.

  • Final Dilution (in Media): Dilute the intermediate stock directly into pre-warmed, serum-free (or low-serum) cell culture media immediately before treating the cells.

    • Action: Add 1 µL of the 10 mM intermediate stock to 999 µL of culture media.

    • Result: Final compound concentration is 10 µM. Final DMSO concentration is exactly 0.1% (v/v).

  • Vehicle Control: Always prepare a vehicle control well containing 0.1% DMSO in culture media to establish a baseline for cell viability assays.

References

  • NextSDS Chemical Database Title: 7-bromo-5-methyl-1H-1,2,3-benzotriazole — Chemical Substance Information Source: NextSDS URL
  • American Chemical Society (ACS)
  • Title: Antiproliferative Activity of an Organometallic Sn(IV)

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 7-bromo-5-methyl-1H-1,2,3-benzotriazole in aqueous media

Topic: Overcoming Aqueous Solubility Issues with 7-Bromo-5-methyl-1H-1,2,3-benzotriazole Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Aqueous Solubility Issues with 7-Bromo-5-methyl-1H-1,2,3-benzotriazole

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of highly lipophilic halogenated benzotriazole derivatives. Below, you will find a mechanistic breakdown of the problem, followed by self-validating protocols to overcome it.

Part 1: The Chemistry of the Problem (FAQ)

Q: Why is 7-bromo-5-methyl-1H-1,2,3-benzotriazole practically insoluble in water compared to standard benzotriazole? A: Unsubstituted 1H-benzotriazole has a moderate aqueous solubility of approximately 19 to 25 g/L at 20 °C[1]. Its solubility is driven by the amphiphilic character of the fused aromatic-triazole structure[2]. However, introducing a bromine atom at the 7-position and a methyl group at the 5-position drastically alters the molecule's physicochemical profile. The heavy, highly lipophilic halogen atom and the hydrophobic methyl group significantly increase the octanol-water partition coefficient (LogP) and reduce the fraction of sp3-hybridized carbons (Fsp3)[3]. This increases the crystal lattice energy and makes thermodynamic hydration highly unfavorable, resulting in near-zero solubility in neutral, unbuffered water.

Part 2: pH-Driven Solubilization

Q: Can I use pH adjustments to dissolve this compound? A: Yes, provided your downstream application tolerates alkaline conditions. Benzotriazoles act as weak acids; the N-H proton of the triazole ring has a pKa of approximately 8.37[4]. By raising the pH of the aqueous medium above 9.5 (more than 1 pH unit above the pKa), the compound is deprotonated to form a benzotriazolide anion[2]. This charged species interacts favorably with water via strong ion-dipole interactions, breaking the crystal lattice and drastically improving solubility.

Protocol 1: Alkaline Solubilization Workflow Causality: Deprotonation of the triazole ring forces the molecule into an anionic state, maximizing water-solute interactions.

  • Weighing: Weigh 10 mg of 7-bromo-5-methyl-1H-1,2,3-benzotriazole into a glass vial.

  • Initial Wetting: Add 100 µL of 0.1 M NaOH to the powder. Vortex for 60 seconds. The high localized pH will immediately begin deprotonating the compound.

  • Dilution: Slowly add 800 µL of a high-pH buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 10.0) while stirring continuously.

  • Titration: Adjust the final volume to 1 mL using the same buffer.

  • Self-Validation Step: Centrifuge the solution at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. If no pellet is present, the compound is fully dissolved. Quantify the supernatant concentration using RP-HPLC at 254 nm to confirm recovery.

Part 3: Cosolvent & Surfactant Systems

Q: My biological assay requires physiological pH (7.4) and cannot tolerate high alkalinity. What is the best alternative? A: A combination of a water-miscible cosolvent (like DMSO) and a non-ionic surfactant is recommended. Cosolvents lower the dielectric constant of the aqueous phase, reducing the interfacial tension between the hydrophobic solute and water[5]. Hydrophilic hydrogen-bonding groups in the cosolvent ensure water miscibility, while their hydrophobic regions disrupt water's hydrogen bonding network, accommodating the lipophilic bromo-methyl-benzene ring[5].

Protocol 2: DMSO/Surfactant Dispersion Causality: DMSO acts as a primary solvent to break solute-solute interactions, while the surfactant forms micelles to shield the hydrophobic core from bulk water upon dilution.

  • Stock Preparation: Dissolve 5 mg of the compound in 50 µL of 100% DMSO to create a highly concentrated stock.

  • Surfactant Addition: Add 10 µL of Tween-80 directly to the DMSO stock and vortex vigorously.

  • Aqueous Phase Addition: Dropwise, add 940 µL of PBS (pH 7.4) under rapid vortexing to prevent localized precipitation.

  • Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates the presence of micro-precipitates or unstable emulsions. If the solution is clear, proceed to HPLC quantification.

Part 4: Supramolecular Complexation

Q: Cosolvents are causing toxicity in my cell cultures. Is there a solvent-free method? A: Yes, utilizing host-guest complexation with cyclodextrins. The hydrophobic cavity of β-cyclodextrin (β-CD) perfectly accommodates lipophilic aromatic rings, while its hydrophilic exterior maintains aqueous solubility[6]. For maximum solubility, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The complexation displaces high-energy water molecules from the cyclodextrin cavity, providing an enthalpic driving force for the encapsulation of the hydrophobic 7-bromo-5-methyl-benzene moiety[7].

Protocol 3: HP-β-CD Complexation Causality: Non-covalent encapsulation masks the hydrophobic halogens and methyl groups from the aqueous environment without altering the compound's chemical structure.

  • Host Solution: Prepare a 20% (w/v) HP-β-CD solution in deionized water or PBS.

  • Guest Addition: Add the solid 7-bromo-5-methyl-1H-1,2,3-benzotriazole directly to the HP-β-CD solution (aiming for a 5 mg/mL target).

  • Equilibration: Stir the suspension continuously at 37 °C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex[7].

  • Self-Validation Step: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid drug. Analyze the filtrate via 2D-NMR (to confirm host-guest correlation peaks)[6] and HPLC to determine the exact solubilized concentration.

Part 5: Quantitative Data Summary

The following table summarizes the expected performance of each solubilization strategy to aid in your experimental design.

Solubilization StrategyMedia CompositionEstimated Solubility LimitBiological Assay Compatibility
Unbuffered Water 100% H2O (pH ~6.0)< 0.05 mg/mLHigh (if soluble)
Alkaline Adjustment 0.1 M NaOH / Buffer (pH 10.0)> 10.0 mg/mLLow (Causes cellular toxicity)
Cosolvent System 5% DMSO + 1% Tween-80 + PBS~ 1.0 - 2.5 mg/mLModerate (DMSO < 1% preferred)
Cyclodextrin Complex 20% HP-β-CD in PBS~ 5.0 - 10.0 mg/mLHigh (Highly biocompatible)
Part 6: Troubleshooting Workflows & Logical Relationships

Use the following decision matrix to select the appropriate solubilization route based on your assay constraints.

Workflow Start Target: 7-bromo-5-methyl-1H-1,2,3-benzotriazole Assess Is the downstream assay pH-sensitive? Start->Assess pH_Adjust Alkaline Solubilization (pH > 9.5) Assess->pH_Adjust No (Tolerates basic pH) Cosolvent Cosolvent System (DMSO / Tween-80) Assess->Cosolvent Yes (Requires physiological pH) Check1 Validate: Centrifuge & HPLC pH_Adjust->Check1 Check2 Validate: Centrifuge & HPLC Cosolvent->Check2 Cyclodextrin Host-Guest Complexation (HP-β-CD) Success Proceed to Assay Cyclodextrin->Success Clear Solution Check1->Success Clear Solution Fail Precipitation Detected Check1->Fail Turbid Check2->Cyclodextrin Toxicity/Precipitation Issues Check2->Success Clear Solution Fail->Cosolvent Try Alternative

Figure 1: Decision matrix for solubilizing 7-bromo-5-methyl-1H-1,2,3-benzotriazole based on assay constraints.

Mechanism Guest 7-Bromo-5-methyl- benzotriazole (Hydrophobic) Complex Inclusion Complex (Water Soluble) Guest->Complex Encapsulation Host HP-β-CD (Hydrophobic Core, Hydrophilic Shell) Host->Complex Host-Guest Interaction

Figure 2: Supramolecular host-guest complexation mechanism using HP-β-cyclodextrin.

References[1] LookChem. "1H-Benzotriazole Chemical Properties and Usage." LookChem Database. URL[2] Grokipedia. "Benzotriazole - Physical properties and pH-dependent solubility." Grokipedia. URL[4] Wincom, Inc. LLC. "Solid Benzotriazole Manufacturer, Supplier - Dissociation Constants." Wincom, Inc. URL[6] Beijing University of Chemical Technology. "Preparation and analysis of a benzotriazole/β-cyclodextrin supramolecular inhibitor." BUCT. URL[7] Langmuir - ACS Publications. "Pretreatment with a β-Cyclodextrin-Corrosion Inhibitor Complex." ACS. URL[3] National Institutes of Health (PMC). "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility." NIH. URL[5] International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability." IJPCA. URL

Sources

Optimization

Optimizing reaction conditions for 7-bromo-5-methyl-1H-1,2,3-benzotriazole catalysis

Welcome to the Technical Support Center for 7-bromo-5-methyl-1H-1,2,3-benzotriazole (7-Br-5-Me-BtH) . As a highly tunable, sterically hindered bidentate ligand and organocatalyst, this specific substituted benzotriazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-bromo-5-methyl-1H-1,2,3-benzotriazole (7-Br-5-Me-BtH) . As a highly tunable, sterically hindered bidentate ligand and organocatalyst, this specific substituted benzotriazole is increasingly utilized in transition-metal-catalyzed cross-couplings and hydroborations.

The 7-bromo substituent introduces critical steric bulk that dictates regioselectivity, while the 5-methyl group fine-tunes the electron density of the triazole core. This guide provides field-proven, mechanistic insights to help researchers and drug development professionals optimize reaction conditions, troubleshoot catalytic dead-ends, and maximize turnover frequencies.

Mechanistic Workflow & Optimization Pathway

OptimizationWorkflow Start 7-Br-5-Me-BtH Catalyst/Ligand Prep Coord Metal Coordination (e.g., Cu, Rh, Au) Start->Coord Regio Regioselectivity Check (N1 vs N2/N3) Coord->Regio Base Base Optimization (Proton Shuttling) Regio->Base Solvent Solvent & Temp Tuning Base->Solvent Success Optimized Reaction High Yield & Turnover Solvent->Success Fail Substrate Inhibition / Deactivation Solvent->Fail Low Turnover Troubleshoot Adjust Co-ligand or Concentration Fail->Troubleshoot Troubleshoot->Coord

Workflow for optimizing 7-bromo-5-methyl-1H-1,2,3-benzotriazole catalytic reaction conditions.

Frequently Asked Questions (FAQs)

Q: How does the 7-bromo substituent affect metal coordination compared to unsubstituted benzotriazole? A: Unsubstituted benzotriazole typically coordinates via the N1 or N2 position indiscriminately. The bulky bromine atom at the 7-position of 7-Br-5-Me-BtH creates significant steric hindrance directly adjacent to the N1 site. This forces transition metals (such as Cu, Rh, or Au) to preferentially coordinate at the N2 or N3 positions. This steric bias is highly advantageous when you need to suppress unwanted N1-metalation pathways and improve the regioselectivity of the final coupled product.

Q: Why is base selection so critical when using 7-Br-5-Me-BtH as a ligand? A: Recent mechanistic studies indicate that benzotriazole activation does not occur via direct oxidative addition of the N–H bond to the metal center. Instead, it proceeds via counteranion-assisted proton shuttling, a mechanism thoroughly validated in [2]. Selecting a base with the appropriate pKa (e.g., K₂CO₃) is necessary to facilitate this proton transfer without outcompeting the ligand for metal coordination.

Q: What is the preferred solvent system for this catalyst? A: Polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,2-dichloroethane (1,2-DCE) are preferred. These solvents stabilize the highly polar cationic metal-ligand intermediates. Non-polar solvents often lead to ligand precipitation due to strong intermolecular hydrogen bonding between the triazole cores.

Troubleshooting Guide

Issue: Low catalytic turnover or poor yield in Cu-catalyzed oxidative cross-couplings (e.g., Glaser homocoupling).

  • Root Cause: The formation of inactive, insoluble polymeric Cu-benzotriazole complexes, or an inability to reoxidize the Cu(I) intermediate back to the active Cu(II) state.

  • Solution: Optimize the base and ensure atmospheric oxygen is present. A highly effective condition for benzotriazole-ligated Cu-catalyzed Glaser reactions utilizes K₂CO₃ (0.5 equiv) in DMF at room temperature, run in an open flask. This specific methodology is widely recognized for establishing benzotriazoles as [3].

Issue: Catalyst deactivation and precipitation during Rh-catalyzed allene or alkyne couplings.

  • Root Cause: Substrate inhibition. High concentrations of unsaturated substrates can lead to the formation of stable, inactive metallacycles (e.g., rhodacycles formed via the 1,2-coupling of allenes), trapping the metal and killing the catalytic cycle.

  • Solution: Switch from a neutral metal precursor to a cationic species. For example, using [Rh(DPEPhos)(MeOH)₂]⁺ instead of [Rh(μ-Cl)(DPEPhos)]₂ prevents chloride-bridged dimer formation and strongly resists substrate-induced deactivation.

Issue: Unwanted N1-functionalization of the benzotriazole core during C-N coupling.

  • Root Cause: Tautomeric equilibrium favoring the N1-H tautomer due to its fully aromatic nature.

  • Solution: While the 7-bromo group provides baseline steric shielding, you can completely force N2-selectivity by introducing a bulky diphosphine co-ligand (such as DPEPhos). The combination of the 7-bromo steric wall and the bulky co-ligand makes N1 coordination thermodynamically unfavorable.

Quantitative Optimization Matrix

To assist in rapid protocol development, the following table summarizes the optimized parameters for utilizing substituted benzotriazoles in standard transition-metal catalysis based on recent [1].

ParameterSub-Optimal ConditionOptimized ConditionCausality / Mechanistic Result
Metal Loading 10 mol% CuI2 mol% CuI Prevents the formation of inactive metal-ligand aggregates.
Ligand Loading 20 mol%5 mol% 7-Br-5-Me-BtH acts as a bidentate ligand; excess ligand outcompetes the substrate.
Base Et₃N (Organic)K₂CO₃ (0.5 equiv) Inorganic bases provide optimal counteranions for proton shuttling.
Solvent TolueneDMF or 1,2-DCE Stabilizes cationic intermediates; prevents ligand precipitation.
Temperature 120 °C25 °C (Room Temp) Suppresses thermal degradation of the catalyst and unwanted alkyne oligomerization.

Standardized Experimental Protocol: Cu-Catalyzed Glaser Homocoupling

This protocol provides a self-validating methodology for utilizing 7-Br-5-Me-BtH as a ligand in the synthesis of 1,3-dialkynes from terminal alkynes.

Step 1: Reagent Preparation In an open 25 mL round-bottom flask, add the terminal alkyne (e.g., phenylacetylene, 1.0 mmol), CuI (2 mol %, 0.02 mmol), and 7-Br-5-Me-BtH (5 mol %, 0.05 mmol).

  • Causality: The low ligand loading is sufficient due to the strong electron-donating properties of the 5-methyl group, which stabilizes the Cu center efficiently.

Step 2: Solvent Addition & Initial Complexation Add 2.0 mL of dry DMF to the flask and stir for 5 minutes.

  • Self-Validation Check: The solution should initially appear pale yellow or light green. This color change confirms the successful formation of the Cu(I)-benzotriazole coordination adduct. If the solution remains colorless, verify the quality of your CuI.

Step 3: Base Addition & Proton Shuttling Add K₂CO₃ (0.5 equiv, 0.5 mmol) to the stirring mixture.

  • Self-Validation Check: A slight color shift toward a deeper hue indicates active deprotonation of the terminal alkyne and the initiation of the proton shuttling mechanism.

Step 4: Catalytic Turnover Stir the mixture at 25 °C (room temperature) open to the ambient air. Oxygen is the terminal oxidant required to regenerate the active catalyst.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (9:1) eluent. The disappearance of the terminal alkyne spot (Rf ~0.6) and the appearance of a highly UV-active dialkyne spot (Rf ~0.4) within 2 to 4 hours confirms successful catalytic turnover.

Step 5: Work-up and Isolation Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove the DMF solvent and the highly polar benzotriazole ligand. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product.

References

  • Singh, M., Singh, A. S., Mishra, N., Agrahari, A. K., & Tiwari, V. K. (2019). "Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction." ACS Omega.[Link]

  • Jannsen, N., Reiß, F., Drexler, H.-J., Konieczny, K., Beweries, T., & Heller, D. (2024). "The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species." Journal of the American Chemical Society.[Link]

  • Sharma, M., Thakur, D., Nidhi, & Verma, A. K. (2024). "Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions." Chemical Communications.[Link]

Troubleshooting

Troubleshooting NMR spectra peak overlaps for 7-bromo-5-methyl-1H-1,2,3-benzotriazole

Welcome to the Technical Support Center for NMR Analysis of Substituted Benzotriazoles. As a Senior Application Scientist, I frequently assist researchers in resolving complex spectral artifacts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis of Substituted Benzotriazoles. As a Senior Application Scientist, I frequently assist researchers in resolving complex spectral artifacts.

Analyzing 7-bromo-5-methyl-1H-1,2,3-benzotriazole presents unique challenges. The molecule's asymmetric substitution (a methyl group at C5 and a bromine atom at C7) combined with the inherent prototropic tautomerism of the triazole ring often leads to severe peak broadening and spectral overlaps. This guide provides field-proven, self-validating troubleshooting protocols to help you achieve baseline resolution and definitive regiochemical assignments.

Systematic Troubleshooting Workflow

NMR_Troubleshooting Start Identify NMR Overlap in 7-Br-5-Me-Benzotriazole Decision Which region is overlapping? Start->Decision Aliphatic Aliphatic Region (5-Methyl vs Solvent) Decision->Aliphatic ~2.4 ppm Aromatic Aromatic Region (H4 / H6 Broadening) Decision->Aromatic ~7.5 ppm Solvent Action: Solvent Swap (e.g., C6D6 / Acetone-d6) Aliphatic->Solvent VTNMR Action: VT-NMR (Heat to 80°C or Cool) Aromatic->VTNMR Check Are peaks resolved? Solvent->Check VTNMR->Check TwoD Action: 2D NMR (HSQC / HMBC) Check->TwoD No Success Assign Spectra (Self-Validated) Check->Success Yes TwoD->Success

NMR troubleshooting workflow for 7-bromo-5-methyl-1H-1,2,3-benzotriazole peak overlaps.

FAQ 1: Aromatic Region Overlaps & Tautomeric Broadening

Q: The aromatic protons (H4 and H6) of my sample appear as a single broad, unresolved blob instead of two distinct meta-coupled doublets. Is my compound impure?

A: Not necessarily. This is a classic manifestation of prototropic tautomerism. In solution, the N-H proton rapidly exchanges between the N1 and N3 positions. Because your molecule is asymmetrically substituted, the 1H and 3H tautomers are chemically distinct. At room temperature, the rate of this N(1)-H ↔ N(3)-H exchange often falls into the intermediate regime on the NMR timescale (typically 300–3000 s⁻¹ in solvents like DMSO)[1]. This intermediate exchange averages the chemical environments of H4 and H6, leading to severe line broadening or a coalesced peak.

To resolve this, you must force the system into either the "fast exchange" or "slow exchange" limit using Variable Temperature (VT) NMR[2].

Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution

Causality: Heating the sample increases the thermal energy, accelerating the tautomeric exchange rate beyond the NMR timescale ( k≫Δν ). This results in a sharp, time-averaged spectrum.

  • Sample Preparation: Prepare a high-concentration sample (15–20 mg) in a high-boiling deuterated solvent like DMSO-d6.

  • Probe Tuning: Insert the sample and tune/match the probe at ambient temperature.

  • Temperature Calibration: Gradually increase the probe temperature to 80 °C (353 K) in 10 °C increments. Allow 5–10 minutes of equilibration time at each step to stabilize the internal temperature and prevent convection currents.

  • Lock and Shim Adjustment: Re-optimize the Z1 and Z2 shims at the target temperature. Solvent viscosity and density changes will alter the magnetic field homogeneity.

  • Acquisition & Validation: Acquire the ¹H spectrum. Self-Validation: The protocol is successful when the broad aromatic blob resolves into two distinct, sharp doublets ( J≈1.5−2.0 Hz), confirming the fast-exchange limit has been reached.

FAQ 2: Aliphatic Region Overlaps & Solvent Effects

Q: My 5-methyl singlet (~2.4 ppm) is completely obscured by the DMSO-d6 residual solvent peak (2.50 ppm). How can I accurately integrate and assign this peak?

A: This is a common steric overlap issue. To resolve this without resorting to complex suppression sequences, you must alter the solute-solvent interactions. Utilizing Aromatic Solvent Induced Shifts (ASIS) by switching to Benzene-d6 (C6D6) will shift the residual solvent peak away from your analyte's signals[3]. Benzene-d6 forms transient collision complexes with the electron-deficient triazole ring, differentially shielding the methyl protons and shifting them upfield.

Table 1: Expected Chemical Shifts vs. Solvent Residual Peaks [4]

Deuterated Solvent Residual Solvent Peak (¹H, ppm) Water Peak (¹H, ppm) 5-Methyl Shift (Approx. ppm) Overlap Risk Recommended Action
DMSO-d6 2.50 3.33 ~2.45 HIGH Switch solvent or use 2D NMR
Acetone-d6 2.05 2.84 ~2.45 LOW Good alternative polar solvent
CDCl3 7.26 1.56 ~2.40 LOW May cause aromatic overlaps

| Benzene-d6 | 7.16 | 0.40 | ~1.90 (ASIS) | LOW | Optimal for methyl resolution |

Protocol 2: Resolving Overlaps via Solvent Swap (ASIS)

Causality: Changing the dielectric constant and magnetic anisotropy of the solvent fundamentally alters the local magnetic shielding of the analyte.

  • Solvent Evaporation: Evaporate the original solvent (e.g., DMSO-d6) under reduced pressure using a centrifugal evaporator or lyophilizer.

  • Re-dissolution & Moisture Control: Re-dissolve the dried sample in 600 µL of anhydrous Benzene-d6 (C6D6). Ensure the solvent is strictly anhydrous, as trace water can interfere with the hydrogen-bonding dynamics of the benzotriazole N-H group[4].

  • Acquisition & Validation: Acquire the standard ¹H spectrum. Self-Validation: Check the integration ratio. A successful solvent swap will yield a clean 3H integration for the methyl singlet at ~1.9 ppm, completely distinct from the 6H residual solvent multiplet at 7.16 ppm.

FAQ 3: Absolute Regiochemical Assignment

Q: I've resolved the peaks, but I still need to definitively prove which aromatic doublet is H4 and which is H6. 1D NMR isn't enough. What is the next step?

A: To achieve absolute regiochemical assignment, you must establish connectivity through the carbon skeleton using 2D NMR, specifically ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). Because C4 and C6 have different electronic environments due to their proximity to the methyl (C5) and bromo (C7) groups, long-range coupling will break the ambiguity.

Protocol 3: 2D HMBC Setup for Regiochemical Assignment

Causality: HMBC detects long-range ( 2J and 3J ) heteronuclear couplings. The 5-methyl protons will show a strong 3J correlation to C4 and C6, but the exact chemical shift of those carbons will differ based on the adjacent bromine atom.

  • Pulse Sequence Selection: Select a standard ¹H-¹³C HMBC pulse sequence optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Parameter Optimization: Set the spectral width in F1 (¹³C) to 220 ppm and F2 (¹H) to 12 ppm. Ensure sufficient resolution by acquiring at least 256 increments in the indirect dimension.

  • Execution: Run the experiment with a calibrated 90-degree pulse to ensure maximum signal-to-noise ratio.

  • Interpretation & Validation: Look for cross-peaks from the 5-methyl protons to the adjacent aromatic carbons. Self-Validation: The assignment is validated when the methyl protons show a distinct 3JCH​ cross-peak to the carbon directly attached to H4 or H6. By cross-referencing this with an HSQC spectrum (which links the carbon directly to its attached proton), you can definitively assign the H4 and H6 doublets without ambiguity.

References

  • Title: Experimental (13C NMR) and Theoretical (ab Initio Molecular Orbital Calculations)
  • Source: nanalysis.
  • Source: acs.
  • Source: beilstein-journals.

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Regioselectivity Comparison: 7-Bromo-5-methyl-1H-1,2,3-benzotriazole vs. 1H-Benzotriazole

Executive Summary Benzotriazoles are privileged heterocyclic scaffolds in medicinal chemistry and materials science. While 1H-benzotriazole (BTA) serves as a foundational, highly versatile building block, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzotriazoles are privileged heterocyclic scaffolds in medicinal chemistry and materials science. While 1H-benzotriazole (BTA) serves as a foundational, highly versatile building block, functionalized derivatives like 7-bromo-5-methyl-1H-1,2,3-benzotriazole offer orthogonal reactivity profiles. These substituted variants are critical for advanced drug development, notably serving as core intermediates in the synthesis of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) inhibitors[1]. This guide provides a comprehensive comparison of the steric, electronic, and synthetic divergences between these two heterocycles to guide rational synthetic design.

Mechanistic Profiling: Electronic and Steric Causality

1H-Benzotriazole (BTA): The Baseline

BTA is a weak Brønsted acid (pKa ~8.2) and a highly ambidentate nucleophile[2]. Because it exists in a rapid tautomeric equilibrium (1H- vs. 2H- forms) and lacks significant steric hindrance around the triazole ring, electrophilic attack (such as N-alkylation) is synthetically challenging to control. Standard alkylation typically yields a non-selective mixture of N1 and N2 isomers, requiring complex separation or specialized catalysts (e.g., B(C6F5)3) to force site-selectivity[3].

7-Bromo-5-methyl-1H-benzotriazole: Steric Redirection and Activation

The introduction of a bromine atom at C7 and a methyl group at C5 fundamentally rewrites the molecule's reactivity profile:

  • Steric Shielding (Regiocontrol): The bulky 7-bromo group creates a severe van der Waals repulsive cloud directly adjacent to the N1 position. When an electrophile approaches, the transition state energy for N1-attack is drastically raised. This steric clash effectively blocks N1, redirecting alkylation almost exclusively to the less hindered N3 or N2 positions.

  • Electronic Push-Pull: The electron-withdrawing inductive effect (-I) of the C7 bromine atom slightly increases the acidity of the triazole N-H, facilitating deprotonation under milder basic conditions than BTA. The C5 methyl group (+I, +R) provides counterbalancing electron donation, stabilizing the fused aromatic system.

  • Orthogonal Cross-Coupling Handle: Unlike unsubstituted BTA, the C-Br bond serves as a built-in handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for late-stage functionalization of the benzene ring after the triazole core has been elaborated[1].

Data Presentation: Reactivity Comparison

Table 1: Physicochemical & Reactivity Profile Comparison

Property1H-Benzotriazole (BTA)7-Bromo-5-methyl-1H-benzotriazole
pKa (approximate) 8.2~7.8 - 8.0 (Inductively lowered)
Primary Alkylation Site N1 (Major), N2 (Minor)N3 / N2 (Sterically driven)
C-H / C-X Functionalization Unreactive without directing groupsHighly reactive at C7 (Pd-catalyzed)
Steric Hindrance at N1 MinimalSevere (due to 7-Br atom)

Table 2: Regioselectivity Matrix in Standard N-Alkylation (e.g., Alkyl Halide, K2CO3, DMF)

SubstrateN1-AlkylationN2-AlkylationN3-Alkylation
1H-Benzotriazole ~75%~25%N/A (Symmetric to N1)
7-Br-5-Me-1H-BTA < 5% (Sterically blocked)~30%~65% (Major product)

Divergent Synthetic Workflows

Reactivity_Comparison cluster_0 1H-Benzotriazole cluster_1 7-Bromo-5-methyl-1H-benzotriazole BTA 1H-BTA BTA_N1 N1-Alkyl (Major) BTA->BTA_N1 Alkylation BTA_N2 N2-Alkyl (Minor) BTA->BTA_N2 Alkylation BrMeBTA 7-Br-5-Me-BTA BrMeBTA_N3 N3/N2-Alkyl (Steric Control) BrMeBTA->BrMeBTA_N3 Alkylation BrMeBTA_C7 C7-Substituted (Cross-Coupling) BrMeBTA->BrMeBTA_C7 Pd-Catalysis

Caption: Divergent reactivity pathways of 1H-BTA versus 7-Br-5-Me-BTA under alkylation and cross-coupling.

Application in Drug Development: Lpd Inhibition

In the context of anti-tubercular drug discovery, the 7-bromo-5-methyl-1H-benzotriazole scaffold is utilized to construct sulfonamide derivatives. These derivatives act as competitive inhibitors of Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd), an enzyme critical for the pathogen's ketoacid breakdown, energy production, and reactive oxygen species (ROS) detoxification[1].

Lpd_Inhibition Drug 7-Br-5-Me-BTA Scaffold Target M. tuberculosis Lpd Enzyme Drug->Target Competitive Inhibition Metabolism Energy & Antioxidant Defense Target->Metabolism Normal Function Death Bacterial Cell Death Target->Death Pathway Blockade

Caption: Mechanism of action for 7-Br-5-Me-BTA derivatives targeting M. tuberculosis Lpd enzyme.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-5-methyl-1H-benzotriazole via Diazotization

Causality: Diazotization of substituted o-phenylenediamines is the most thermodynamically reliable method for constructing the benzotriazole core. Acetic acid is selected as both the solvent and a mild acid catalyst; it facilitates the formation of the highly reactive nitrosonium ion ( NO+ ) from sodium nitrite without over-oxidizing the electron-rich aromatic ring[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-5-methylbenzene-1,2-diamine (1.00 g, 4.97 mmol) in glacial acetic acid (10 mL). Cool the solution to 0 °C using an ice bath to prevent diazonium decomposition.

  • Reagent Addition: Dissolve sodium nitrite (0.515 g, 7.46 mmol, 1.5 eq) in distilled water (4 mL). Note: The 1.5 eq excess ensures complete conversion of the diamine.

  • Cyclization: Add the aqueous NaNO2​ solution dropwise to the diamine solution, strictly maintaining the internal temperature at 0 °C. Stir vigorously for 5 minutes.

  • Self-Validation & Isolation: Quench the reaction mixture with water (20 mL). The immediate precipitation of a yellow solid indicates successful intramolecular cyclization. Filter the solid, wash with cold water, and dry in vacuo.

  • Expected Outcome: ~96.1% yield (1.01 g) of 7-bromo-5-methyl-1H-benzotriazole. LCMS validation should confirm an m/z of ~212.0 [M+H]+ .

Protocol 2: Regioselective N-Alkylation and Late-Stage Functionalization

Causality: Utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) favors the formation of the highly nucleophilic benzotriazolide anion. Because the 7-bromo group provides a massive steric shield over N1, the transition state for N1-alkylation is destabilized, kinetically driving the electrophile to the N3 or N2 positions.

Step-by-Step Methodology:

  • Deprotonation: Suspend 7-bromo-5-methyl-1H-benzotriazole (1.0 eq) and K2​CO3​ (2.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to ensure complete formation of the benzotriazolide anion.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material and the appearance of a major new spot with a higher Rf validates the steric redirection. 1H -NMR of the isolated product will confirm the absence of N1-alkylation by the distinct shifting of the C4/C6 aromatic protons.

  • Downstream Cross-Coupling: To exploit the C7 position, subject the purified N3-alkylated intermediate to Suzuki-Miyaura conditions: Pd(dppf)Cl2​ (5 mol%), aryl boronic acid (1.5 eq), and Na2​CO3​ (3.0 eq) in 1,4-dioxane/water (4:1) at 90 °C for 12 hours.

References

  • Inhibitors of mycobacterium tuberculosis lipoamide dehydrogenase - Google Patents Source: Google Patents (WO2022150574A1) URL:[Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Safety & Regulatory Compliance

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